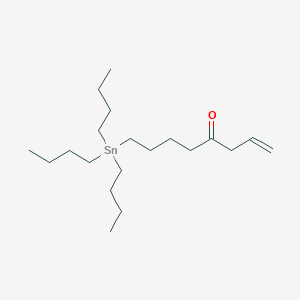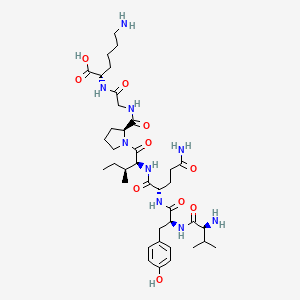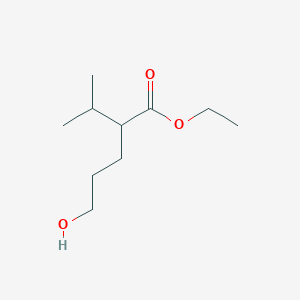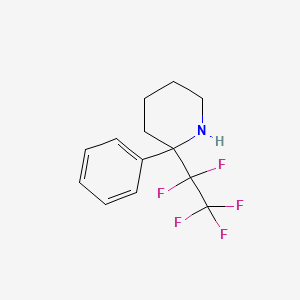![molecular formula C17H16N4OS2 B12607538 3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide CAS No. 651305-55-4](/img/structure/B12607538.png)
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridinyl Group: The pyridinyl group is often introduced through amination reactions using pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial agent containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications .
Eigenschaften
CAS-Nummer |
651305-55-4 |
|---|---|
Molekularformel |
C17H16N4OS2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
3-(1-phenylethylsulfanyl)-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4OS2/c1-11(12-6-3-2-4-7-12)23-17-14(15(18)22)16(24-21-17)20-13-8-5-9-19-10-13/h2-11,20H,1H3,(H2,18,22) |
InChI-Schlüssel |
WCVQVGVTPNSHTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)SC2=NSC(=C2C(=O)N)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)




![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)




![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B12607529.png)
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
![Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester](/img/structure/B12607537.png)
